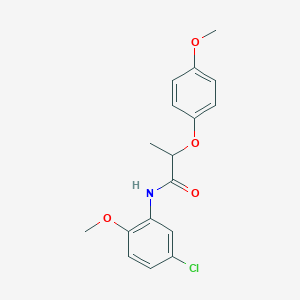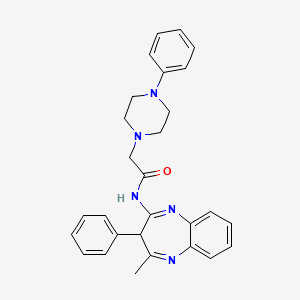
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as ML327, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C-related kinase (PRK) family, which plays an important role in various cellular processes.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide is a potent inhibitor of PRKs, which are serine/threonine protein kinases that play an important role in various cellular processes. PRKs are activated by various stimuli, including growth factors, cytokines, and stress signals, and they phosphorylate downstream targets that regulate cell division, migration, and survival. N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide inhibits PRKs by binding to the ATP-binding pocket of the kinase domain, thus preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a potent inhibitory effect on the activity of PRKs both in vitro and in vivo. It has been used to investigate the role of PRKs in cancer cell proliferation, migration, and invasion, and it has been shown to inhibit the growth and metastasis of various cancer cell lines. N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and it has been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages as a research tool. It is a potent and selective inhibitor of PRKs, and it has been shown to have a low toxicity profile in animal studies. It is also relatively easy to synthesize and can be obtained from commercial sources. However, there are also some limitations to the use of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. It has a relatively short half-life in vivo, and it may require frequent dosing to maintain a therapeutic effect. In addition, its specificity for PRKs may limit its use in investigating other signaling pathways that are involved in cellular processes.
Zukünftige Richtungen
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used as a research tool to investigate the role of PRKs in various cellular processes. However, there are still many unanswered questions about the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide and the role of PRKs in disease pathogenesis. Future research directions could include investigating the specificity of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide for different PRK family members, identifying downstream targets of PRKs that are involved in disease pathogenesis, and investigating the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide in various diseases. Overall, N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide is a valuable research tool that has the potential to advance our understanding of cellular signaling pathways and disease pathogenesis.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used in scientific research to investigate the role of PRK family members in various cellular processes. PRKs are involved in the regulation of cell division, migration, and survival, and their dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the activity of PRKs both in vitro and in vivo, and it has been used to investigate the role of PRKs in cancer cell proliferation, migration, and invasion.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11(23-14-7-5-13(21-2)6-8-14)17(20)19-15-10-12(18)4-9-16(15)22-3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJROAILMCHUSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4106742.png)
![ethyl 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate hydrochloride](/img/structure/B4106747.png)
![2-({2-[(3-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B4106754.png)
![4-chloro-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4106762.png)
![N-{(cyclohexylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3-oxobutanamide](/img/structure/B4106763.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B4106770.png)
![4-(4-benzyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4106772.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4106793.png)
![4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4106794.png)

![9-ethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B4106836.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4106849.png)
![1-{4-[(1,3-benzoxazol-2-ylthio)acetyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4106858.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4106860.png)